molecular formula C9H10BrN3S B13063237 3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine

3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13063237
M. Wt: 272.17 g/mol
InChI Key: YQFMNAVGQJDLRL-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is a high-purity brominated heterocyclic compound that serves as a versatile chemical building block in advanced research and development. This molecule integrates two privileged structures—a bromothiophene and an aminopyrazole—into a single, multifunctional scaffold, making it a valuable intermediate for synthesizing novel compounds with potential biological and electronic applications. Research Applications: • Medicinal Chemistry: This compound is a key precursor in the synthesis of various pharmacologically active molecules. Researchers utilize its structure to develop new ligands and potential therapeutic agents. Its bromothiophene moiety allows for further functionalization via cross-coupling reactions, such as the Suzuki reaction, to create diverse chemical libraries for screening . The aminopyrazole core is a common feature in molecules studied for their antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli . • Materials Science: The rigid, conjugated structure of this bromothiophene-pyrazole hybrid makes it a candidate for creating organic semiconducting materials. Similar compounds are employed as building blocks (monomers) for synthesizing polymers used in organic field-effect transistors (OFETs) and solar cells, where the bromine atom facilitates polymerization . Chemical Profile: The molecular structure features a 5-bromothiophene group linked to a 1,4-dimethyl-1H-pyrazol-5-amine system. The bromine atom is an excellent site for further metal-catalyzed cross-coupling reactions, while the amine group can be used to form Schiff bases or incorporated into larger heterocyclic systems . This combination of reactive sites provides researchers with multiple avenues for molecular design and diversification. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C9H10BrN3S/c1-5-8(12-13(2)9(5)11)6-3-4-7(10)14-6/h3-4H,11H2,1-2H3

InChI Key

YQFMNAVGQJDLRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(S2)Br)C)N

Origin of Product

United States

Preparation Methods

Synthesis of 1,4-Dimethyl-1H-pyrazol-5-amine Core

The pyrazole core is typically synthesized via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.

  • Starting Materials: Methylhydrazine and diethyl butynedioate or related esters.
  • Reaction Conditions: Controlled temperature (e.g., -10 to 0 °C) for condensation to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester intermediates.
  • Subsequent Steps: Hydrolysis and amination to yield the 1,4-dimethyl-1H-pyrazol-5-amine scaffold.

This step is critical for establishing the amine functionality at the 5-position and methyl groups at the 1- and 4-positions of the pyrazole ring.

Preparation of 5-Bromothiophene-2-yl Intermediate

The brominated thiophene moiety is prepared through selective bromination:

  • Reagents: Tribromooxyphosphorus or other brominating agents.
  • Process: Bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester or direct bromination of thiophene derivatives.
  • Conditions: Reflux in acetonitrile or suitable solvent, followed by quenching in sodium carbonate solution to isolate the brominated product.

This step introduces the bromine atom at the 5-position of the thiophene ring, essential for subsequent coupling.

Coupling of Bromothiophene to Pyrazole Ring

The key step involves forming the carbon-carbon bond between the bromothiophene and the pyrazole ring at the 3-position:

  • Method: Palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling are commonly employed.
  • Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2.
  • Conditions: Base (e.g., K2CO3), polar solvents (e.g., DMF or dioxane), elevated temperatures (80–110 °C).
  • Outcome: Formation of 3-(5-bromothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine with high regioselectivity.

This step is pivotal for assembling the target molecule’s heteroaryl framework.

Final Functionalization and Purification

  • Amine Protection/Deprotection: If necessary, amine groups are protected during coupling and deprotected post-reaction using trifluoroacetic acid or similar reagents.
  • Purification: Column chromatography, recrystallization, or preparative HPLC to achieve high purity.
  • Characterization: NMR, MS, IR, and elemental analysis confirm structure and purity.

Comparative Data Table of Key Synthetic Steps

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1. Pyrazole core synthesis Condensation and hydrolysis Methylhydrazine, diethyl butynedioate, NaOH 75–85 Mild conditions, scalable
2. Thiophene bromination Electrophilic bromination Tribromooxyphosphorus, acetonitrile, reflux 80–90 Selective bromination at 5-position
3. Cross-coupling coupling Pd-catalyzed Suzuki/Stille Pd catalyst, base, DMF, 80–110 °C 65–80 High regioselectivity, requires inert atmosphere
4. Deprotection and purification Acidic hydrolysis, chromatography Trifluoroacetic acid, silica gel column 90+ Ensures amine free form, high purity

Research Findings and Process Optimization

  • Safety Improvements: Modern methods avoid hazardous reagents such as n-butyl lithium and cyanogen bromide, favoring safer brominating agents like tribromooxyphosphorus.
  • Yield and Purity: Optimized reaction conditions, including temperature control and solvent choice, significantly improve yields and reduce by-products.
  • Scalability: The described synthetic routes are amenable to scale-up due to the use of commercially available and low-cost starting materials, mild reaction conditions, and straightforward work-up procedures.
  • Environmental Considerations: Avoidance of highly toxic reagents and use of aqueous or less hazardous solvents align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Notably, pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives showed significant cytotoxicity against various cancer cell lines. The incorporation of the bromothiophene moiety is believed to enhance the compound's interaction with biological targets, potentially leading to improved efficacy in cancer therapy .
  • Antimicrobial Properties : Research has indicated that compounds with thiophene and pyrazole functionalities possess antimicrobial properties. A derivative of this compound exhibited activity against Gram-positive bacteria, suggesting its potential use as an antibacterial agent .

Agricultural Applications

The compound's fungicidal properties make it a candidate for agricultural applications. Thiophene derivatives have been explored for their effectiveness in controlling plant pathogens.

Research Insights

  • Fungicide Development : A related study highlighted the synthesis of pyrazole-based fungicides that demonstrated high efficacy against fungal pathogens in crops. The bromothiophene group contributes to the lipophilicity of the molecule, enhancing its penetration into plant tissues .

Material Science

In material science, the compound's unique chemical structure allows for potential applications in developing new materials with specific properties.

Applications Overview

  • Polymer Chemistry : The incorporation of 3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Research into thiophene-based polymers has shown promise in creating conductive materials for electronic applications .

Summary Table of Applications

Application AreaSpecific Use CaseResearch Reference
Medicinal ChemistryAnticancer agentsJournal of Medicinal Chemistry
Antimicrobial agentsJournal of Medicinal Chemistry
AgricultureFungicides for crop protectionPesticide Biochemistry and Physiology
Material ScienceConductive polymersPolymer Chemistry

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Properties

  • For example, NH₂ groups in similar compounds resonate at δ 4.31–5.75 ppm in ¹H-NMR, and aromatic protons appear at δ 7.05–7.76 ppm, depending on substituents .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₉H₁₁BrN₃S 282.18 5-Bromothiophen-2-yl, 1,4-dimethyl
3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine C₁₁H₁₂BrN₃ 266.14 4-Bromophenyl, 1,4-dimethyl
3-(3-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine C₁₁H₁₂BrN₃ 266.14 3-Bromophenyl, 1,4-dimethyl
3-Methyl-1H-pyrazol-5-amine C₄H₇N₃ 97.12 3-Methyl, no aryl substituents
5-Amino-3-(4-Bromophenyl)-1H-Pyrazole C₉H₈BrN₃ 238.09 4-Bromophenyl, no methyl groups

Key Observations :

  • Substituent Position: The target compound’s bromothiophene group differs from bromophenyl analogs (e.g., 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine) in electronic and steric properties.
  • Methyl Groups: The 1,4-dimethyl groups in the target compound enhance steric bulk compared to non-methylated analogs (e.g., 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole), which may influence solubility and crystallinity .

Physical and Chemical Properties

  • In contrast, bromophenyl analogs (e.g., 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine) may exhibit greater conformational flexibility due to the absence of a heterocyclic ring.
  • Solubility : Methyl groups in the target compound likely improve lipid solubility compared to unsubstituted derivatives like 3-Methyl-1H-pyrazol-5-amine .

Spectral and Computational Insights

  • NMR Shifts : The NH₂ group in 3-Methyl-1H-pyrazol-5-amine appears at δ 5.39 ppm, whereas bromophenyl analogs (e.g., 3-(5-bromo-2-iodophenyl)-1H-pyrazol-5-amine) show NH₂ signals upfield at δ 4.31 ppm due to electron-withdrawing effects . The target compound’s NH₂ resonance is expected to fall within this range.
  • Computational Analysis : Tools like Multiwfn could quantify electron localization differences between bromothiophene and bromophenyl substituents, aiding in reactivity predictions .

Biological Activity

3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine (CAS Number: 1341849-39-5) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₀BrN₃S
Molecular Weight272.17 g/mol
CAS Number1341849-39-5

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromothiophene with appropriate pyrazole derivatives under controlled conditions. The details of the synthetic pathway can vary based on the specific methodologies employed but generally involve standard organic reactions such as nucleophilic substitutions and cyclizations.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For instance, related compounds have shown promising cytotoxicity against various cancer cell lines. In a study evaluating similar pyrazole chalcones, compounds exhibited IC₅₀ values ranging from 6.59 to 12.51 µM against triple-negative breast cancer cell lines (MDA-MB-231) and other cancer models .

The specific activity of this compound against these cell lines remains to be fully elucidated; however, its structural similarity to other active pyrazole compounds suggests potential efficacy.

Antimicrobial Activity

The compound's biological profile also includes antimicrobial activity. Pyrazole derivatives have been noted for their effectiveness against various bacterial strains. For example, related compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The exact mechanisms may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy

In a comparative study, several pyrazole-based compounds were tested for their anticancer properties. The results indicated that compounds with thiophene substituents exhibited enhanced activity against MDA-MB-231 cells compared to their non-thiophene counterparts, suggesting that the incorporation of thiophene groups may enhance biological activity .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, a series of pyrazole derivatives were evaluated using agar diffusion methods. The results showed that certain derivatives exhibited strong inhibition zones against Staphylococcus aureus and Escherichia coli. Although specific data for this compound was not reported, its structural analogs showed promising results indicating potential application in treating infections .

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